molecular formula C23H25N3O2S B11235935 N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentanecarboxamide

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentanecarboxamide

Cat. No.: B11235935
M. Wt: 407.5 g/mol
InChI Key: KMFGJWDXLRXSCV-UHFFFAOYSA-N
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Description

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentanecarboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Scientific Research Applications

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways . The exact pathways and targets depend on the specific biological activity being investigated.

Properties

Molecular Formula

C23H25N3O2S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C23H25N3O2S/c1-2-8-20(27)26-22-25-18-12-11-17(15-19(18)29-22)24-21(28)23(13-6-7-14-23)16-9-4-3-5-10-16/h3-5,9-12,15H,2,6-8,13-14H2,1H3,(H,24,28)(H,25,26,27)

InChI Key

KMFGJWDXLRXSCV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3(CCCC3)C4=CC=CC=C4

Origin of Product

United States

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